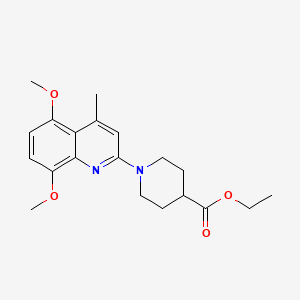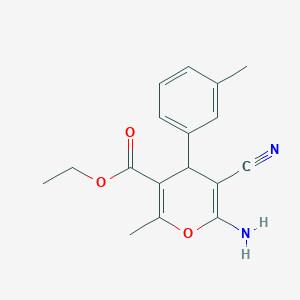
ethyl 1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate, commonly known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. This compound has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and chronic pain.
科学研究应用
DMQX has been widely used as a research tool to study the function of ionotropic glutamate receptors in the central nervous system. It has been shown to block the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity, learning, and memory. DMQX has also been used to study the role of glutamate receptors in epilepsy, stroke, and chronic pain.
作用机制
DMQX acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of the co-agonist glycine and inhibits the activation of the receptor. DMQX has also been shown to block the activity of other glutamate receptors, such as AMPA and kainate receptors, by binding to the ion channel pore.
Biochemical and Physiological Effects:
DMQX has been shown to have potent anticonvulsant effects in animal models of epilepsy. It has also been shown to reduce the severity of ischemic brain injury in animal models of stroke. In addition, DMQX has been shown to have analgesic effects in animal models of chronic pain.
实验室实验的优点和局限性
DMQX is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for studying the function of these receptors in the central nervous system. However, DMQX has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its efficacy in some experiments. In addition, DMQX can have off-target effects on other receptors and ion channels, which can complicate the interpretation of results.
未来方向
There are several future directions for research on DMQX. One area of interest is the development of more potent and selective antagonists of the NMDA receptor, which could have therapeutic applications in neurological disorders. Another area of interest is the study of the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the development of new drug delivery systems could improve the efficacy and specificity of DMQX in vivo.
合成方法
DMQX can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 2,5-dimethoxytoluene with ethyl 4-piperidinecarboxylate to form the intermediate compound, which is then cyclized with 2-chloroacetyl chloride to yield DMQX. The final product can be purified through recrystallization or chromatography techniques.
属性
IUPAC Name |
ethyl 1-(5,8-dimethoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-5-26-20(23)14-8-10-22(11-9-14)17-12-13(2)18-15(24-3)6-7-16(25-4)19(18)21-17/h6-7,12,14H,5,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJZYDLDBYEMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(C=CC(=C3C(=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(5,8-dimethoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4925926.png)

![1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4925935.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4925941.png)
![2-benzyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4925943.png)

![1-(3-fluorobenzyl)-4-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4925955.png)
![2-chloro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4925969.png)

![ethyl 4-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4925973.png)

![N-(5-chloro-2-pyridinyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4925994.png)
![cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4926000.png)
